molecular formula C20H19ClN2O5S B6551227 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1040665-99-3

2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B6551227
CAS No.: 1040665-99-3
M. Wt: 434.9 g/mol
InChI Key: SXXGSPZNAZXYSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, sulfanyl group, and phenyl rings would likely contribute to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxazole ring might participate in reactions with nucleophiles or electrophiles. The sulfanyl group could potentially be oxidized. The phenyl rings might undergo electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s a drug, it might interact with a specific protein or enzyme in the body. Without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be tested for biological activity to see if it has potential as a drug or other useful substance .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c1-25-15-8-14(9-16(26-2)19(15)27-3)23-18(24)11-29-20-22-10-17(28-20)12-5-4-6-13(21)7-12/h4-10H,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXGSPZNAZXYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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